ethyl 2-amino-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
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Overview
Description
Chromenes are a class of organic compounds that are derivatives of benzopyran . They are often used in the synthesis of various pharmaceuticals and have been studied for their potential medicinal properties .
Molecular Structure Analysis
The molecular structure of a chromene derivative would consist of a benzene ring fused to a pyran ring. The exact structure would depend on the position and nature of the substituents .Chemical Reactions Analysis
Chromene derivatives can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and others . The exact reactions would depend on the substituents present on the chromene ring.Physical And Chemical Properties Analysis
The physical and chemical properties of a chromene derivative would depend on its specific structure. These could include its melting point, boiling point, solubility in various solvents, and others .Scientific Research Applications
Synthesis and Structural Analysis
One-Pot Multicomponent Synthesis : A study by Boominathan et al. (2011) demonstrated the efficient synthesis of ethyl 2-amino-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate derivatives through a one-pot, atom economical multicomponent reaction. This process involved a tandem Michael addition–cyclization reaction, offering a practical approach in organic synthesis (Boominathan et al., 2011).
Crystal Structure Determination : Sharma et al. (2015) synthesized similar compounds and analyzed their crystal structures using X-ray diffraction. They found that these compounds deviate significantly from planarity and adopt a boat conformation, which is crucial for understanding their chemical behavior (Sharma et al., 2015).
Catalysis and Reaction Mechanisms
Potassium Phthalimide as a Catalyst : Kiyani and Ghorbani (2014) described a green, practical, and environmentally friendly synthesis of ethyl 2-amino-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylates. They used potassium phthalimide as an organocatalyst, highlighting its efficiency and environmental friendliness in catalyzing this reaction (Kiyani & Ghorbani, 2014).
Asymmetric Synthesis Using Cobalt(II) Complex : Dong et al. (2011) achieved the asymmetric synthesis of 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene derivatives through a tandem Michael addition-cyclization reaction. They utilized a chiral salen-cobalt(II) complex as a catalyst, demonstrating high enantioselectivity and moderate yields (Dong et al., 2011).
Potential Therapeutic Applications
- Anticancer Activity : Das et al. (2009) explored the structure-activity relationship of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate derivatives. They found that these compounds showed promising anticancer activity, particularly in overcoming drug resistance in cancer cells (Das et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-amino-4-(4-nitrophenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6/c1-2-25-18(22)16-14(10-6-8-11(9-7-10)20(23)24)15-12(21)4-3-5-13(15)26-17(16)19/h6-9,14H,2-5,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWHJCZGQWRPMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)[N+](=O)[O-])C(=O)CCC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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